Cas no 6938-27-8 (5-Nitro-1H-quinolin-2-one)
5-Nitro-1H-quinolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-Nitroquinolin-2(1H)-one
- 5-Nitro-1H-quinolin-2-one
- 2(1H)-Quinolinone,5-nitro-
- 5-Nitro-1H-quinolin-
- 5-nitro-2<1H>quinolinone
- 5-nitro-2-oxo-1,2-dihydroquinoline
- 5-nitro-2-quinolone
- 5-Nitrocarbostyril
- 5-nitrohydroxyquinoline
- 5-Nitroquinoline 2-oxide
- NSC 53940
- Z1198313507
- A923454
- CL1015
- 5-nitroquinolin-2 (1H)-one
- MFCD11110268
- AS-45951
- SY241136
- SB67704
- CHEMBL2042584
- NSC-53940
- EN300-814401
- DTXSID70288050
- 5-nitro-1,2-dihydroquinolin-2-one
- SCHEMBL331656
- AC-23175
- NSC53940
- FT-0762179
- AKOS006308456
- CS-0171503
- 6938-27-8
- 2(1H)-Quinolinone, 5-nitro-
- 5-NITROQUINOLIN-2-OL
- 5-nitro-hydroxyquinoline
- NRZABPOFVNBWMI-UHFFFAOYSA-N
-
- MDL: MFCD11110268
- Inchi: 1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-5H,(H,10,12)
- InChI Key: NRZABPOFVNBWMI-UHFFFAOYSA-N
- SMILES: O=C1C=CC2C(=CC=CC=2N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 190.03800
- Monoisotopic Mass: 190.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.419
- Melting Point: 245-247 ºC
- PSA: 78.68000
- LogP: 1.95950
5-Nitro-1H-quinolin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
5-Nitro-1H-quinolin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
5-Nitro-1H-quinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007454-5g |
5-Nitroquinolin-2(1H)-one |
6938-27-8 | 97% | 5g |
$677.18 | 2023-09-01 | |
| AstaTech | CL1015-0.25/G |
5-NITROQUINOLIN-2(1H)-ONE |
6938-27-8 | 97% | 0.25/G |
$97 | 2022-05-31 | |
| AstaTech | CL1015-1/G |
5-NITROQUINOLIN-2(1H)-ONE |
6938-27-8 | 97% | 1/G |
$239 | 2022-05-31 | |
| AstaTech | CL1015-5/G |
5-NITROQUINOLIN-2(1H)-ONE |
6938-27-8 | 97% | 5/G |
$999 | 2022-05-31 | |
| Chemenu | CM144801-5g |
5-nitroquinolin-2(3H)-one |
6938-27-8 | 97% | 5g |
$756 | 2021-08-05 | |
| Apollo Scientific | OR951924-250mg |
5-Nitroquinolin-2(1H)-one |
6938-27-8 | 95% | 250mg |
£150.00 | 2025-02-21 | |
| Apollo Scientific | OR951924-1g |
5-Nitroquinolin-2(1H)-one |
6938-27-8 | 95% | 1g |
£445.00 | 2025-02-21 | |
| Chemenu | CM144801-250mg |
5-nitroquinolin-2(3H)-one |
6938-27-8 | 97% | 250mg |
$72 | 2024-07-24 | |
| Chemenu | CM144801-1g |
5-nitroquinolin-2(3H)-one |
6938-27-8 | 97% | 1g |
$150 | 2024-07-24 | |
| Chemenu | CM144801-5g |
5-nitroquinolin-2(3H)-one |
6938-27-8 | 97% | 5g |
$592 | 2024-07-24 |
5-Nitro-1H-quinolin-2-one Suppliers
5-Nitro-1H-quinolin-2-one Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 5-Nitro-1H-quinolin-2-one
5-Nitro-1H-quinolin-2-one (CAS No. 6938-27-8)
The compound 5-Nitro-1H-quinolin-2-one (CAS No. 6938-27-8) is a significant heterocyclic compound belonging to the quinoline family. This compound has garnered attention in various fields, including pharmaceutical research, due to its unique chemical properties and potential biological activities. The quinoline skeleton is a well-known framework in organic chemistry, and the introduction of a nitro group at the 5-position further enhances its reactivity and functional versatility.
Recent studies have highlighted the role of 5-Nitro-1H-quinolin-2-one in the development of novel drug candidates. Its structure provides a platform for exploring diverse biological interactions, such as antioxidant, anti-inflammatory, and antimicrobial activities. Researchers have also investigated its potential as a precursor for synthesizing more complex molecules with enhanced therapeutic profiles.
The synthesis of 5-Nitro-1H-quinolin-2-one involves several methods, including oxidative coupling reactions and nitration processes. These methods have been optimized to improve yield and purity, ensuring that the compound is suitable for advanced applications in drug discovery and material science. The compound's stability under various reaction conditions makes it an ideal candidate for further functionalization.
In terms of applications, 5-Nitro-1H-quinolin-2-one has shown promise in the field of medicinal chemistry. Its ability to act as a scaffold for designing bioactive molecules has led to its use in creating potential leads for treating diseases such as cancer and neurodegenerative disorders. Additionally, its role in catalytic processes and sensor technologies has expanded its utility beyond traditional pharmaceutical applications.
From a structural perspective, the quinolinone core of this compound plays a crucial role in determining its reactivity and selectivity. The presence of the nitro group at the 5-position introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity towards various nucleophiles or electrophiles. This makes it a valuable tool in both synthetic organic chemistry and materials science.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 5-Nitro-1H-quionlinone. These studies have revealed that the compound exhibits unique electronic properties that could be exploited in designing novel materials with specific optical or electronic characteristics. Such findings underscore the importance of this compound in both academic research and industrial applications.
In conclusion, 5-Nitro-quionlinone (CAS No. 6938-27) is a versatile compound with a wide range of applications across multiple disciplines. Its structural features, combined with recent research advancements, position it as a key player in the development of innovative solutions in medicine, materials science, and beyond.
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